molecular formula C156H251N47O43S B599531 pTH (18-48) (human) CAS No. 153238-99-4

pTH (18-48) (human)

Cat. No. B599531
M. Wt: 3505.07
InChI Key: PXINURYAZBOVHM-ZDUZFUPKSA-N
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Description

PTH (18-48) (human) is a fragment of the parathyroid hormone (PTH). In bone-derived assay systems, this PTH fragment retains the ability to induce cell proliferation and exhibits partial agonist activity in the adenylyl cyclase/protein kinase A signal transduction pathway .


Synthesis Analysis

Parathyroid hormone (PTH) is central for the hormonal and cellular responses that determine mineral metabolism and bone strength. Small changes in serum calcium are sensed by the parathyroid G-protein coupled calcium-sensing receptor (CaR) and alter PTH secretion, gene expression, and if prolonged parathyroid cell proliferation .


Molecular Structure Analysis

The molecular formula of pTH (18-48) (human) is C156H251N47O43S. It is a peptide sequence: H-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH .


Chemical Reactions Analysis

PTH is metabolized into various sizes of proteolytic C-terminal, N-terminal, and mid-molecule metabolites. Circulating PTH is a heterogeneous population consisting of full-length PTH and various sizes of proteolytic fragments .


Physical And Chemical Properties Analysis

PTH (18-48) (human) is a freeze-dried powder. It is stable and hygroscopic but not corrosive, oxidizing, irritating, or flammable .

Safety And Hazards

While handling pTH (18-48) (human), it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . Long-term therapy of hypoparathyroidism with rhPTH (1–84) has shown good safety profile .

Future Directions

The future research and development needs to meet the unmet medical needs in managing patients with hyperparathyroidism and chronic kidney diseases–mineral and bone disorder (CKD-MBD) .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C156H251N47O43S/c1-76(2)60-101(128(220)174-72-116(207)176-85(17)151(243)202-57-33-44-113(202)147(239)197-102(61-77(3)4)137(229)179-86(18)152(244)203-58-32-43-112(203)146(238)187-96(41-30-55-170-155(164)165)132(224)195-109(68-120(213)214)138(230)177-83(15)125(217)173-73-117(208)180-111(74-204)153(245)246)189-126(218)84(16)178-148(240)122(80(9)10)200-144(236)105(64-87-34-21-20-22-35-87)192-143(235)108(67-115(161)206)194-142(234)107(66-89-71-168-75-175-89)198-150(242)124(82(13)14)201-145(237)110(69-121(215)216)196-134(226)98(45-48-114(160)205)186-140(232)103(62-78(5)6)190-131(223)94(39-26-28-53-158)183-129(221)93(38-25-27-52-157)182-130(222)95(40-29-54-169-154(162)163)185-139(231)104(63-79(7)8)191-141(233)106(65-88-70-172-92-37-24-23-36-90(88)92)193-135(227)100(47-50-119(211)212)188-149(241)123(81(11)12)199-136(228)97(42-31-56-171-156(166)167)184-133(225)99(46-49-118(209)210)181-127(219)91(159)51-59-247-19/h20-24,34-37,70-71,75-86,91,93-113,122-124,172,204H,25-33,38-69,72-74,157-159H2,1-19H3,(H2,160,205)(H2,161,206)(H,168,175)(H,173,217)(H,174,220)(H,176,207)(H,177,230)(H,178,240)(H,179,229)(H,180,208)(H,181,219)(H,182,222)(H,183,221)(H,184,225)(H,185,231)(H,186,232)(H,187,238)(H,188,241)(H,189,218)(H,190,223)(H,191,233)(H,192,235)(H,193,227)(H,194,234)(H,195,224)(H,196,226)(H,197,239)(H,198,242)(H,199,228)(H,200,236)(H,201,237)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,245,246)(H4,162,163,169)(H4,164,165,170)(H4,166,167,171)/t83-,84-,85-,86-,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINURYAZBOVHM-ZDUZFUPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C156H251N47O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pTH (18-48) (human)

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